![molecular formula C14H21NO3S B4240057 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B4240057.png)
4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine
Description
Synthesis Analysis
The synthesis of related sulfonamide and carbamate derivatives of morpholinoaniline, an intermediate crucial for the development of antibiotics like linezolid, involves the substitution of morpholine on specific aromatic compounds followed by reactions with aryl sulfonyl chlorides or chloroformates. This method highlights the versatility of morpholine-based compounds in synthesizing biologically interesting molecules with significant yields and antimicrobial potency (Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of similar morpholine derivatives has been elucidated using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. For instance, single crystal X-ray diffraction studies confirmed the monoclinic system of a synthesized morpholine derivative, showcasing the detailed atomic arrangement and lattice parameters, which are crucial for understanding the molecular geometry and electronic distribution (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional utility in organic synthesis. For example, the electrochemical synthesis of sulfonamide derivatives from morpholinoaniline showcases the innovative approach to forming sulfonamide bonds, essential for developing pharmacologically active compounds (Beiginejad & Nematollahi, 2014).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's behavior in different chemical environments and for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, define the scope of application for morpholine derivatives. The ability to undergo sulfonylation, nitration, and reduction reactions, among others, illustrates the compound's versatility in organic synthesis (Luo Lingyan et al., 2011).
Future Directions
properties
IUPAC Name |
4-(2,3,4,5-tetramethylphenyl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-14(13(4)12(3)11(10)2)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDPTLFNOZYCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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